molecular formula C5HCl2N3S B6590583 5,7-Dichlorothiazolo[4,5-d]pyrimidine CAS No. 1137278-39-7

5,7-Dichlorothiazolo[4,5-d]pyrimidine

Cat. No. B6590583
CAS RN: 1137278-39-7
M. Wt: 206.05 g/mol
InChI Key: ZWONAZRQCSMTFK-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

5,7-Dichlorothiazolo[4,5-d]pyrimidine is a building block that has been used in the synthesis of a variety of compounds . It has been used to prepare inhibitors for several kinases , including spleen tyrosine kinase (Syk) , mammalian target of rapamycin (mTOR) , and PI3Kδ . These kinases play crucial roles in cell signaling, growth, and survival.

Mode of Action

It is known that the compound interacts with its targets (syk, mtor, and pi3kδ) to inhibit their activity . This inhibition can lead to changes in cell signaling pathways, potentially affecting cell growth and survival.

Biochemical Pathways

The inhibition of Syk, mTOR, and PI3Kδ by 5,7-Dichlorothiazolo[4,5-d]pyrimidine affects several biochemical pathways. For instance, the inhibition of mTOR can affect the PI3K/Akt/mTOR signaling pathway , which is involved in cell growth, proliferation, and survival . Similarly, the inhibition of Syk can affect immune cell signaling pathways , potentially influencing immune responses .

Pharmacokinetics

It is soluble in DMF (2 mg/ml) and DMSO (1 mg/ml) , but insoluble in ethanol and PBS (pH 7.2) . These properties can influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

The result of 5,7-Dichlorothiazolo[4,5-d]pyrimidine’s action is the inhibition of its target kinases, leading to changes in cell signaling pathways. This can result in effects at the molecular and cellular levels, such as altered cell growth and survival . Additionally, it has been used in the synthesis of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) with antiviral activity .

Action Environment

The action of 5,7-Dichlorothiazolo[4,5-d]pyrimidine can be influenced by environmental factors. For instance, its stability may be affected by temperature, as it is recommended to be stored at -20°C . Furthermore, its solubility in different solvents can influence its efficacy and stability .

properties

IUPAC Name

5,7-dichloro-[1,3]thiazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HCl2N3S/c6-3-2-4(8-1-11-2)10-5(7)9-3/h1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWONAZRQCSMTFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(S1)C(=NC(=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HCl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90718940
Record name 5,7-Dichloro[1,3]thiazolo[4,5-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Dichlorothiazolo[4,5-d]pyrimidine

CAS RN

1137278-39-7
Record name 5,7-Dichloro[1,3]thiazolo[4,5-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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